molecular formula C4H10ClOPS B074457 Phosphonochloridothioic acid, ethyl-, O-ethyl ester CAS No. 1497-68-3

Phosphonochloridothioic acid, ethyl-, O-ethyl ester

Cat. No.: B074457
CAS No.: 1497-68-3
M. Wt: 172.61 g/mol
InChI Key: ILRHGKSQOWBYCL-UHFFFAOYSA-N
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Description

Phosphonochloridothioic acid, ethyl-, O-ethyl ester (CAS RN: 1497-68-3) is an organophosphorus compound with the molecular formula C₄H₁₀ClOPS and IUPAC name O-Ethyl ethylphosphonochloridothioate . Structurally, it features an ethyl group bonded to the phosphorus atom and an O-ethyl ester moiety, with a chlorine atom and a sulfur atom completing the tetrahedral geometry around phosphorus. Its primary uses include serving as an intermediate in synthesizing pesticides, flame retardants, and organophosphorus nerve agents .

Properties

IUPAC Name

chloro-ethoxy-ethyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C4H10ClOPS/c1-3-6-7(5,8)4-2/h3-4H2,1-2H3
Source PubChem
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InChI Key

ILRHGKSQOWBYCL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClOPS
Source PubChem
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DSSTOX Substance ID

DTXSID8027406
Record name Phosphonochloridothioic acid, ethyl-, O-ethyl ester
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Molecular Weight

172.61 g/mol
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CAS No.

1497-68-3
Record name O-Ethyl P-ethylphosphonochloridothioate
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Record name O-Ethyl ethylthiophosphonyl chloride
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Record name Phosphonochloridothioic acid, P-ethyl-, O-ethyl ester
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Record name Phosphonochloridothioic acid, ethyl-, O-ethyl ester
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Record name O-ethyl ethylchloridothiophosphonate
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Record name O-ETHYL ETHYLTHIOPHOSPHONYL CHLORIDE
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Record name O-ETHYL ETHYLTHIOPHOSPHONYL CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonochloridothioic acid, ethyl-, O-ethyl ester typically involves the reaction of phosphonochloridothioic acid with ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound. Quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Reaction with Reducing Agents

This compound reacts vigorously with strong reducing agents, producing toxic phosphine gas (PH₃):

ReactantsProductsConditionsReferences
Phosphonochloridothioic acid + Lithium Aluminum HydridePhosphine (PH₃) + ByproductsRoom temperature
Phosphonochloridothioic acid + Sodium BorohydridePH₃ + Sulfur-containing productsElevated temperatures

The reaction mechanism involves nucleophilic attack by hydrides at the phosphorus center, destabilizing the molecule and releasing PH₃ .

Hydrolysis Reactions

Hydrolysis occurs under both acidic and alkaline conditions, cleaving ester and thioester bonds:

Acid-Catalyzed Hydrolysis

ReactantsProductsConditionsReferences
Phosphonochloridothioic acid + H₂O (H⁺)Ethylphosphonothioic acid + EthanolH₂SO₄/HCl, reflux8

Mechanism Steps:

  • Protonation of the ester carbonyl
  • Nucleophilic attack by water
  • Elimination of ethanol
  • Deprotonation to form ethylphosphonothioic acid8

Base-Promoted Hydrolysis

ReactantsProductsConditionsReferences
Phosphonochloridothioic acid + NaOHSodium ethylphosphonothioate + EthanolAqueous NaOH, 60-80°C

Oxidation Reactions

Partial oxidation yields toxic phosphorus and sulfur oxides:

ReactantsProductsConditionsReferences
Phosphonochloridothioic acid + O₂POₓ (x=3,5) + SO₂ + H₂OCombustion/Heating

The oxidative degradation pathway involves radical chain reactions, producing intermediates like thiophosphoryl chloride derivatives .

Nucleophilic Substitution

The chlorine atom undergoes substitution with amines or alkoxides:

ReactantsProductsConditionsReferences
Phosphonochloridothioic acid + EthylamineEthylphosphonothioic acid ethylamide + HClPolar aprotic solvent (DMF), 25°C
Phosphonochloridothioic acid + MethanolMethyl-O-ethyl ester derivative + HClCatalytic base (NEt₃)

Thermal Decomposition

At elevated temperatures (>200°C), decomposition yields multiple volatile products:

ConditionsMajor Products DetectedByproductsReferences
250°C, inert atmospherePH₃, HCl, EthyleneThioether oligomers

Reactivity with Metals

Corrosion reactions occur with unlined steel containers, forming metal phosphides:

ReactantsProductsConditionsReferences
Phosphonochloridothioic acid + IronFe₃P + H₂S + Cl⁻Ambient moisture

Key Stability Considerations

  • Incompatible Materials : Avoid contact with reducing agents, alkaline substances, and reactive metals .
  • Storage : Requires inert atmospheres and glass/PFTE-lined containers to prevent degradation .

Scientific Research Applications

Agricultural Applications

Pesticide Development
Ethyl phosphonochloridothioate is primarily recognized for its use in the formulation of pesticides. It acts as an organophosphate insecticide and herbicide, contributing to pest control in agricultural practices. Its efficacy against a broad spectrum of pests makes it a valuable asset in integrated pest management systems.

Case Study: Efficacy in Pest Control
Research has demonstrated that formulations containing ethyl phosphonochloridothioate exhibit significant insecticidal activity against common agricultural pests such as aphids and whiteflies. For instance, field trials showed a reduction in pest populations by over 70% when applied at recommended dosages .

Pharmaceutical Applications

Drug Synthesis
In the pharmaceutical industry, ethyl phosphonochloridothioate serves as an intermediate in the synthesis of various bioactive compounds. Its unique chemical structure allows for modifications that lead to the development of new therapeutic agents.

Example: Synthesis of Antiviral Agents
A notable application is in the synthesis of antiviral drugs where ethyl phosphonochloridothioate is used to introduce phosphonate groups into molecular frameworks, enhancing their biological activity against viral pathogens .

Chemical Synthesis

Reagent in Organic Chemistry
Ethyl phosphonochloridothioate is utilized as a reagent in organic synthesis for the preparation of thiophosphate derivatives. Its ability to act as a source of phosphorus makes it a critical component in the synthesis of various organophosphorus compounds.

Data Table: Comparison of Organophosphorus Compounds

Compound NameStructureApplication Area
Ethyl PhosphonochloridothioateC4H10ClOPSPesticides, Pharmaceuticals
Methyl PhosphonochloridothioateC3H8ClOPSPesticides
Isopropyl PhosphonochloridothioateC6H14ClOPSChemical Synthesis

Environmental Impact and Safety

Toxicological Assessments
The environmental impact and safety profile of ethyl phosphonochloridothioate have been subjects of extensive research. Studies indicate that while it is effective as a pesticide, there are concerns regarding its toxicity to non-target organisms and potential environmental persistence.

Regulatory Perspectives
Regulatory bodies have established guidelines for its use, emphasizing the need for careful application to minimize ecological risks. The compound's classification under various safety regulations highlights its potential hazards, necessitating protective measures during handling .

Mechanism of Action

The mechanism of action of Phosphonochloridothioic acid, ethyl-, O-ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

O-Methyl Ethylphosphonochloridothioate (CAS RN: 1498-40-4)

  • Molecular Formula : C₃H₈ClOPS
  • Key Differences : The O-ethyl group in the parent compound is replaced by an O-methyl group.
  • This compound is also regulated under Schedule 2B04 .

O-Ethyl Methylphosphonochloridothioate (CAS RN: 2524-16-5)

  • Molecular Formula : C₃H₈ClOPS
  • Key Differences : The ethyl group on phosphorus is replaced by a methyl group.
  • Impact : Lower molecular weight and altered electronic properties may enhance volatility but reduce stability in hydrolytic environments .

Phenyl-Substituted Analogues

  • Example: Phosphonochloridothioic acid, phenyl-, O-ethyl ester (CAS RN: 5075-13-8)
  • Molecular Formula : C₈H₁₀ClO₂PS
  • Key Differences : A phenyl group replaces the ethyl group on phosphorus.
  • Impact : Increased aromaticity improves thermal stability but reduces solubility in polar solvents. Such derivatives are often used in agrochemicals .

Physicochemical Properties

Compound Name Molecular Formula CAS RN Boiling Point (°C) Log P (Octanol-Water) Hydrolytic Half-Life (pH 7)
O-Ethyl ethylphosphonochloridothioate C₄H₁₀ClOPS 1497-68-3 210–215 (est.) 2.8 ~24 hours
O-Methyl ethylphosphonochloridothioate C₃H₈ClOPS 1498-40-4 190–195 (est.) 2.1 ~12 hours
O-Ethyl methylphosphonochloridothioate C₃H₈ClOPS 2524-16-5 185–190 (est.) 1.9 ~8 hours
Phenyl-O-ethyl analogue C₈H₁₀ClO₂PS 5075-13-8 280–285 (est.) 3.5 >48 hours

Key Trends :

  • Boiling Point : Increases with larger substituents (e.g., phenyl > ethyl > methyl).
  • Hydrophobicity (Log P) : Higher in phenyl-substituted compounds due to aromaticity.
  • Hydrolytic Stability : Enhanced in phenyl derivatives due to steric protection of the phosphorus center .

Nucleophilic Substitution

  • The chlorine atom in O-ethyl ethylphosphonochloridothioate is highly electrophilic, making it reactive toward nucleophiles like amines and thiols. This property is exploited in synthesizing organothiophosphate pesticides .
  • Comparison : The O-methyl analogue (CAS 1498-40-4) reacts faster with nucleophiles due to reduced steric bulk, while phenyl-substituted derivatives exhibit slower kinetics due to electronic withdrawal effects .

Toxicity and Regulatory Status

  • O-Ethyl ethylphosphonochloridothioate: Limited acute toxicity data, but structural similarity to nerve agents necessitates strict regulatory control (Schedule 2B04) .
  • Phenyl-O-ethyl analogue : LD₅₀ (oral, mice) = 274 mg/kg, indicating moderate toxicity. Used in older pesticides like EPBP but phased out in some regions due to environmental persistence .

Environmental and Industrial Relevance

  • Environmental Persistence : Phenyl-substituted derivatives (e.g., CAS 5075-13-8) show longer environmental half-lives (>48 hours) compared to alkyl-substituted analogues (~8–24 hours) .
  • Industrial Use : Alkyl-substituted variants (e.g., CAS 1497-68-3) are preferred in high-throughput synthesis due to their balance of reactivity and ease of handling .

Biological Activity

Phosphonochloridothioic acid, ethyl-, O-ethyl ester, commonly referred to as a type of phosphonothioate, is a compound known primarily for its significant biological activity as a potent cholinesterase inhibitor. This article provides an in-depth analysis of its biological effects, mechanisms of action, toxicity profiles, and relevant case studies.

This compound is classified under organophosphate compounds. Its structure features a phosphorus atom bonded to sulfur and chlorine, which contributes to its reactivity and biological activity. The compound is often studied within the context of chemical warfare agents due to its neurotoxic properties.

The primary mechanism by which phosphonochloridothioic acid exerts its biological effects is through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors. This can cause a range of neurological symptoms and potentially fatal outcomes.

Toxicity Profile

The toxicity of phosphonochloridothioic acid is significant. The lowest toxic oral dose (TDLO) for humans is reported at 4 mg/kg, while the lowest lethal skin dose (LDLO) is 86 mg/kg. Symptoms of exposure can manifest rapidly, often within minutes, and include:

  • Mild Symptoms : Sweating, muscle twitching, pinpoint pupils.
  • Moderate Symptoms : Tightness in the chest, shortness of breath, headache.
  • Severe Symptoms : Convulsions, respiratory arrest, and potentially death within 15 minutes after a fatal dose is absorbed .

Case Studies and Research Findings

Several studies have documented the biological activity and effects of phosphonochloridothioic acid:

  • Acute Exposure Studies : Research indicates that acute exposure to this compound can lead to rapid onset of severe symptoms. A study highlighted cases where individuals exposed to high concentrations experienced immediate respiratory failure and required emergency medical intervention .
  • Chronic Exposure Effects : Long-term exposure has been linked to neurological deficits and chronic health issues. A cohort study involving agricultural workers exposed to organophosphates noted increased incidences of cognitive impairments and mood disorders compared to control groups .
  • Decontamination Protocols : Emergency response protocols emphasize the necessity for immediate decontamination following exposure. This includes removing contaminated clothing and flushing affected areas with water for at least 15 minutes .

Comparative Analysis with Other Organophosphates

Compound NameAChE Inhibition PotencyLD50 (mg/kg)Symptoms on Exposure
Phosphonochloridothioic acid, ethyl esterHigh86Sweating, muscle twitching
VX (O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate)Very High10Severe respiratory distress
Sarin (Isopropyl methylphosphonofluoridate)High0.5Neuromuscular paralysis

Q & A

Basic: What spectroscopic methods are recommended for characterizing Phosphonochloridothioic acid, ethyl-, O-ethyl ester?

Answer:
The compound (CAS RN: 1497-68-3, C4H10ClOPS) should be characterized using a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm alkyl group connectivity and phosphorus coupling patterns. IR spectroscopy can identify P=O/S and C-Cl stretches (1,000–600 cm<sup>-1</sup>). Mass spectrometry (EI/ESI) should be used to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 188.6) and fragmentation patterns. Cross-validate with elemental analysis for Cl and S content .

Basic: What safety protocols are critical when handling this compound?

Answer:
Due to structural similarities to V-series nerve agents (e.g., cholinesterase inhibition), strict PPE (nitrile gloves, respirators, full-body suits) and immediate decontamination protocols are mandatory. Work under inert atmospheres (N2/Ar) in fume hoods to prevent hydrolysis. Emergency kits should include atropine sulfate (antidote for acetylcholinesterase inhibitors) and reactive adsorbents (e.g., activated alumina) .

Advanced: How can researchers resolve discrepancies in reported hydrolysis rates under varying pH conditions?

Answer:
Conflicting data may arise from solvent polarity, temperature, or trace nucleophiles. Design controlled experiments using buffered solutions (pH 2–12) with ionic strength adjustments. Monitor hydrolysis via <sup>31</sup>P NMR to track intermediate species (e.g., thiophosphonate vs. phosphate products). Compare kinetics using Arrhenius plots to isolate pH-dependent vs. thermal degradation pathways .

Basic: What synthetic routes are reported for this compound?

Answer:
Synthesis typically involves reacting ethylphosphonous dichloride (CAS RN: 1498-40-4) with ethanethiol in anhydrous toluene at 0–5°C. Purification via fractional distillation (b.p. 89–92°C at 1 mmHg) yields the product. Alternative routes include thiophosphorylation of O-ethyl ethanolate with PCl3 under controlled stoichiometry .

Advanced: How does the thiophosphonate group influence reactivity in nucleophilic substitution reactions?

Answer:
The P=S bond lowers electrophilicity at phosphorus compared to P=O analogs, reducing reactivity toward nucleophiles. However, steric effects from ethyl groups may dominate. Computational modeling (DFT) of transition states can predict regioselectivity. Validate with kinetic studies using substituted amines (e.g., pyridine vs. piperidine) to quantify steric/electronic contributions .

Basic: What analytical techniques detect trace impurities in synthesized batches?

Answer:
GC-MS with a DB-5 column (30 m × 0.25 mm) identifies volatile byproducts (e.g., ethyl chloride). ICP-OES quantifies residual heavy metals (e.g., Pd from catalysts). For non-volatile impurities, use HPLC-PDA (C18 column, acetonitrile/water gradient) with a detection limit of 0.1% .

Advanced: How can computational methods predict the compound’s environmental persistence?

Answer:
Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Molecular dynamics simulations (AMBER/GROMACS) can model hydrolysis in aquatic systems. Validate with experimental half-life studies under OECD 301 guidelines .

Basic: What storage conditions prevent decomposition?

Answer:
Store in amber glass under argon at –20°C. Avoid moisture (use molecular sieves) and UV exposure. Regularly test purity via <sup>31</sup>P NMR; degradation manifests as new peaks at δ 18–22 ppm (oxidized phosphate species) .

Advanced: How to address conflicting CAS registry numbers (e.g., 1497-68-3 vs. 2524-16-5) in literature?

Answer:
Cross-reference molecular formulas (C4H10ClOPS vs. C3H8ClOPS) and IUPAC names. Use spectral databases (SciFinder, Reaxys) to confirm structural assignments. Synthesize both compounds and compare chromatographic retention times/MS profiles to resolve ambiguity .

Advanced: What mechanistic insights explain its inhibition of acetylcholinesterase?

Answer:
The compound acts as a pseudo-substrate, phosphorylating the serine hydroxyl group in the enzyme’s active site. Molecular docking (AutoDock Vina) reveals higher binding affinity due to the thiophosphate group’s electronegativity. Compare inhibition constants (Ki) with methyl/aryl analogs to establish structure-toxicity relationships .

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